molecular formula C9H10O2 B122861 2,6-Dimethylbenzoic acid CAS No. 632-46-2

2,6-Dimethylbenzoic acid

Cat. No. B122861
CAS RN: 632-46-2
M. Wt: 150.17 g/mol
InChI Key: HCBHQDKBSKYGCK-UHFFFAOYSA-N
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Patent
US06858602B2

Procedure details

To a solution of 2,6-dimethylbenzoic acid (10 g, 66.5 mmol) and potassium carbonate (9.18 g, 66.5 mmol) in dimethylformamide (67 ml), was added methyl iodide (8.28 ml, 133.16 mmol) in an ice bath, and the mixture was stirred for 16 hours. To the reaction mixture was added toluene and water, and the organic layer was washed with 3% K2CO3, 1N HCl, and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The oily residue was redissolved in dry THF (135 ml), added to LiAlH4 (3.79 g, 99.8 mmol), and stirred for 4 hours in an ice bath. To the reaction mixture was added 1N HCl slowly followed by ethyl acetate, and the organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The oily residue was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
8.28 mL
Type
reactant
Reaction Step One
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4](O)=[O:5].C(=O)([O-])[O-].[K+].[K+].CI.[H-].[H-].[H-].[H-].[Li+].[Al+3].Cl>CN(C)C=O.C(OCC)(=O)C.O.C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[CH2:4][OH:5] |f:1.2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
9.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
8.28 mL
Type
reactant
Smiles
CI
Name
Quantity
67 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.79 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with 3% K2CO3, 1N HCl, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was redissolved in dry THF (135 ml)
STIRRING
Type
STIRRING
Details
stirred for 4 hours in an ice bath
Duration
4 h
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily residue was used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC1=C(CO)C(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.